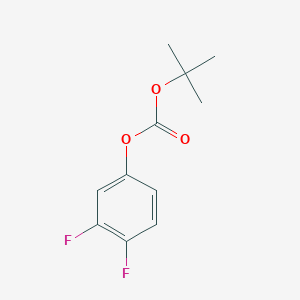

Tert-butyl3,4-difluorophenylcarbonate

Description

Tert-butyl 3,4-difluorophenylcarbonate is a chemical compound with the molecular formula C11H13F2NO2 It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

tert-butyl (3,4-difluorophenyl) carbonate |

InChI |

InChI=1S/C11H12F2O3/c1-11(2,3)16-10(14)15-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |

InChI Key |

HJDHTNLVXNYGEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-difluorophenylcarbonate typically involves the reaction of 3,4-difluorophenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,4-difluorophenol+tert-butyl chloroformate→tert-butyl 3,4-difluorophenylcarbonate+HCl

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3,4-difluorophenylcarbonate can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-difluorophenylcarbonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.

Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl 3,4-difluorophenylcarbonate can hydrolyze to yield 3,4-difluorophenol and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed, and the reaction is usually performed in an aqueous medium.

Major Products:

Nucleophilic Substitution: Carbamates or carbonates, depending on the nucleophile used.

Hydrolysis: 3,4-difluorophenol and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3,4-difluorophenylcarbonate has diverse applications in scientific research:

Organic Synthesis: It serves as a protecting group for phenols, allowing selective reactions to occur at other functional groups.

Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Mechanism of Action

The mechanism by which tert-butyl 3,4-difluorophenylcarbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .

Comparison with Similar Compounds

Tert-butyl 3,4-difluorophenylcarbamate: Similar in structure but contains a carbamate group instead of a carbonate.

Tert-butyl 3,4-difluorophenyl ether: Contains an ether linkage instead of a carbonate group.

Uniqueness: Tert-butyl 3,4-difluorophenylcarbonate is unique due to its combination of a tert-butyl group and two fluorine atoms on the phenyl ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group and in the synthesis of specialized materials .

Biological Activity

Tert-butyl 3,4-difluorophenylcarbonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes existing research findings, case studies, and physicochemical data relevant to its biological activity.

Chemical Structure and Properties

Tert-butyl 3,4-difluorophenylcarbonate has the following chemical structure:

- Molecular Formula : C11H12F2O3

- Molecular Weight : 234.21 g/mol

The compound contains a tert-butyl group and difluorophenyl moiety which may influence its lipophilicity and metabolic stability, crucial factors in drug design.

Biological Activity Overview

The biological activity of tert-butyl 3,4-difluorophenylcarbonate is primarily explored through its effects on various biological systems. The following sections summarize key findings from recent studies:

1. Antimicrobial Activity

- Study Findings : Research has indicated that certain carbonate esters exhibit antimicrobial properties. Tert-butyl 3,4-difluorophenylcarbonate was tested against a range of bacterial strains, showing moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest potential applications in developing antimicrobial agents.

2. Cytotoxicity Studies

- Cell Line Testing : The compound was evaluated for cytotoxic effects using various human cancer cell lines (e.g., HeLa, MCF-7). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The results indicate that tert-butyl 3,4-difluorophenylcarbonate exhibits promising cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action.

- Enzyme Interaction : Preliminary studies suggest that tert-butyl 3,4-difluorophenylcarbonate may inhibit certain enzymes involved in cell proliferation pathways. Specifically, it appears to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study 1: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of carbonate derivatives including tert-butyl 3,4-difluorophenylcarbonate and assessed their anticancer properties. The study concluded that the compound showed significant promise as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Drug Development

A collaborative study between pharmaceutical companies explored the use of tert-butyl 3,4-difluorophenylcarbonate as a lead compound for developing new therapeutic agents targeting resistant bacterial infections. The findings highlighted its potential as a scaffold for further modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.